3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the following characteristics:
- Chemical Formula : C₁₀H₁₄ClN₃O₂S
- Molecular Weight : Approximately 289.75 g/mol
- Structure : The compound consists of a pyrazole ring with ethyl and methyl substituents, along with a sulfonyl chloride group at the 4-position.
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the sulfonyl chloride moiety. While I don’t have access to specific papers, the general synthetic route might include:
- Pyrazole Formation : Starting from suitable precursors, the pyrazole ring is formed through cyclization reactions.
- Sulfonylation : The sulfonyl chloride group is introduced at the 4-position of the pyrazole ring. This step typically involves reacting the pyrazole compound with a sulfonyl chloride reagent under appropriate conditions.
Molecular Structure Analysis
The molecular structure of 3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is crucial for understanding its properties and reactivity. Refer to the computed 3D structure for visual representation.
Chemical Reactions Analysis
The compound’s reactivity depends on the sulfonyl chloride group. Potential reactions include:
- Nucleophilic Substitution : The sulfonyl chloride can undergo substitution reactions with nucleophiles (e.g., amines, alcohols) to form new derivatives.
- Acid-Base Reactions : The compound can react with bases to generate the corresponding sulfonamide.
Physical And Chemical Properties Analysis
- Solubility : The compound’s solubility depends on the specific solvent, but it is likely to be sparingly soluble in water due to the sulfonyl chloride group.
- Melting Point : The melting point provides insight into its crystalline behavior.
- Stability : Consider stability under various conditions (e.g., temperature, light, moisture).
Safety And Hazards
- Corrosive : Sulfonyl chlorides are corrosive and should be handled with care.
- Toxicity : Assess toxicity based on exposure routes (inhalation, skin contact, ingestion).
- Safety Measures : Proper protective equipment (gloves, goggles) and ventilation are essential.
Future Directions
Research on 3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride could explore:
- Applications : Investigate its potential as a building block for novel compounds.
- Biological Activity : Explore any biological effects or pharmacological relevance.
properties
IUPAC Name |
3,5-diethyl-1-methylpyrazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2S/c1-4-6-8(14(9,12)13)7(5-2)11(3)10-6/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXDXTYRQWMMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)CC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401220461 | |
Record name | 3,5-Diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401220461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride | |
CAS RN |
1423032-63-6 | |
Record name | 3,5-Diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401220461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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